Application Summary: This compound has been identified as a potential inhibitor of SARS-CoV-2 targets, which suggests its use in antiviral therapy, particularly for COVID-19 .
Methods of Application: The compound was virtually screened using structure-based in silico techniques against the main protease (Mpro) of SARS-CoV-2. Molecular docking and dynamics studies were conducted to ascertain the stability of the compound-protein complex .
Results: The compound showed potential to inhibit multiple targets of SARS-CoV-2, with molecular dynamics studies confirming the stability of the compound when bound to the RdRp complex of the virus .
Application Summary: Pharmacologically, the compound is being studied for its therapeutic potential, including its role as a building block in the synthesis of complex carbohydrates .
The compound 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a complex flavonoid derivative. It features a chromone backbone with multiple hydroxyl groups and a sugar moiety, contributing to its unique chemical properties. The presence of the 3,4-dihydroxyphenyl group enhances its potential for biological activity, particularly as an antioxidant.
These reactions are significant for modifying the compound's solubility and biological activity.
The compound exhibits notable biological activities:
Synthesis of this compound can be achieved through several methods:
The compound has potential applications in various fields:
Several compounds share structural similarities with 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Quercetin | 3-hydroxyflavone | Widely studied for its broad-spectrum antioxidant properties. |
Rutin | Quercetin glycoside | Exhibits enhanced solubility and bioavailability compared to quercetin. |
Isoquercitrin | 3-O-glucoside of quercetin | Demonstrates significant anti-inflammatory effects. |
Kaempferol | 3-hydroxyflavonol | Known for its potent anticancer properties. |
The uniqueness of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one lies in its specific combination of hydroxyl groups and sugar moiety which enhances both its solubility and biological activity compared to these similar compounds.